(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one
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Overview
Description
(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one is a complex organic compound known for its unique structural properties. This compound features a combination of hydroxy, methoxy, and benzodioxol groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one typically involves the condensation of appropriate aldehydes and ketones under basic conditions. The reaction is often catalyzed by bases such as sodium hydroxide or potassium hydroxide, and the reaction mixture is usually refluxed to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of environmentally friendly solvents and catalysts is also a consideration in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols.
Scientific Research Applications
(E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, it may inhibit specific enzymes or modulate signaling pathways involved in inflammation or cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-Hydroxy-4-methoxyphenyl)-2-propen-1-one: Lacks the benzodioxol group, making it less complex.
(E)-1-(4-Hydroxy-3-methoxyphenyl)-3-phenyl-2-propen-1-one: Contains a phenyl group instead of the benzodioxol group.
(E)-1-(3,4-Dimethoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one: Features additional methoxy groups.
Uniqueness
The presence of both hydroxy and methoxy groups, along with the benzodioxol moiety, gives (E)-1-(3-Hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-YL)-2-propen-1-one unique chemical and biological properties. These structural features contribute to its versatility and potential in various research and industrial applications.
Properties
Molecular Formula |
C18H16O6 |
---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
(E)-1-(3-hydroxy-4-methoxyphenyl)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H16O6/c1-21-15-6-4-12(9-14(15)20)13(19)5-3-11-7-16(22-2)18-17(8-11)23-10-24-18/h3-9,20H,10H2,1-2H3/b5-3+ |
InChI Key |
NYUDKTSGDOWBKI-HWKANZROSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C/C2=CC3=C(C(=C2)OC)OCO3)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C=CC2=CC3=C(C(=C2)OC)OCO3)O |
Origin of Product |
United States |
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